molecular formula C14H14O3 B015033 (R)-Naproxen CAS No. 23979-41-1

(R)-Naproxen

Cat. No. B015033
Key on ui cas rn: 23979-41-1
M. Wt: 230.26 g/mol
InChI Key: CMWTZPSULFXXJA-SECBINFHSA-N
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Patent
US05874614

Procedure details

Using the apparatus of the above Comparative Example, a toluene solution of 2-(6-methoxy-2-naphthyl)propionic acid (580.68 grams, 18.11 wt % solids, 91.64% S-enantiomer) was prepared from a sample of high chiral purity (S)-2-(6-methoxy-2-naphthyl)propionic acid, and racemic 2-(6-methoxy-2-naphthyl)propionic acid. The solution was heated to 85° C. Totals of 27.59 grams of 49.22 wt % NaOH and 7.822 grams of water were added. Two clear liquid phases were obtained. Water was stripped to 94.0° C. in 285 minutes. The total amount of water collected during the strip was 21.36 grams and the amount of toluene removed was 1.83 grams. The batch was agitated at 93.6°-94.0° C. for 15 minutes and cooled to 75° C. in 82 minutes and agitated at 75° C. for 60 minutes. Solids in the slurry settled well at the end of the 60-minute 75° C. ride. The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene. Totals of 483.77 and 127.61 grams of mother liquor and wash liquor were recovered, respectively. The wet centrifuge cake weighed 75.02 grams which after drying for 8 hours at 80°-90° C. and under full vacuum yielded 67.29 grams of anhydrous sodium (S)-2-(6-methoxy-2-naphthyl)propionate. Chiral purities for the product and the mother liquor were found by analysis to be 99.03% S-enantiomer and 80.28% S-enantiomer, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.822 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([C@H:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([CH:37]([CH3:41])[C:38]([OH:40])=[O:39])[CH:31]=[CH:30]2.[OH-].[Na+:43]>O>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([CH:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([C@H:37]([CH3:41])[C:38]([O-:40])=[O:39])[CH:31]=[CH:30]2.[Na+:43] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.822 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The batch was agitated at 93.6°-94.0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two clear liquid phases were obtained
CUSTOM
Type
CUSTOM
Details
The total amount of water collected during the strip
CUSTOM
Type
CUSTOM
Details
the amount of toluene removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 75° C. in 82 minutes
Duration
82 min
STIRRING
Type
STIRRING
Details
agitated at 75° C. for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
settled well at the end of the 60-minute 75° C. ride
WASH
Type
WASH
Details
The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene
WASH
Type
WASH
Details
Totals of 483.77 and 127.61 grams of mother liquor and wash liquor
CUSTOM
Type
CUSTOM
Details
were recovered
CUSTOM
Type
CUSTOM
Details
after drying for 8 hours at 80°-90° C. and under full vacuum
Duration
8 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 580.68 g
YIELD: PERCENTYIELD 91.64%
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)[O-])C.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 67.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874614

Procedure details

Using the apparatus of the above Comparative Example, a toluene solution of 2-(6-methoxy-2-naphthyl)propionic acid (580.68 grams, 18.11 wt % solids, 91.64% S-enantiomer) was prepared from a sample of high chiral purity (S)-2-(6-methoxy-2-naphthyl)propionic acid, and racemic 2-(6-methoxy-2-naphthyl)propionic acid. The solution was heated to 85° C. Totals of 27.59 grams of 49.22 wt % NaOH and 7.822 grams of water were added. Two clear liquid phases were obtained. Water was stripped to 94.0° C. in 285 minutes. The total amount of water collected during the strip was 21.36 grams and the amount of toluene removed was 1.83 grams. The batch was agitated at 93.6°-94.0° C. for 15 minutes and cooled to 75° C. in 82 minutes and agitated at 75° C. for 60 minutes. Solids in the slurry settled well at the end of the 60-minute 75° C. ride. The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene. Totals of 483.77 and 127.61 grams of mother liquor and wash liquor were recovered, respectively. The wet centrifuge cake weighed 75.02 grams which after drying for 8 hours at 80°-90° C. and under full vacuum yielded 67.29 grams of anhydrous sodium (S)-2-(6-methoxy-2-naphthyl)propionate. Chiral purities for the product and the mother liquor were found by analysis to be 99.03% S-enantiomer and 80.28% S-enantiomer, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.822 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([C@H:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([CH:37]([CH3:41])[C:38]([OH:40])=[O:39])[CH:31]=[CH:30]2.[OH-].[Na+:43]>O>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([CH:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([C@H:37]([CH3:41])[C:38]([O-:40])=[O:39])[CH:31]=[CH:30]2.[Na+:43] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.822 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The batch was agitated at 93.6°-94.0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two clear liquid phases were obtained
CUSTOM
Type
CUSTOM
Details
The total amount of water collected during the strip
CUSTOM
Type
CUSTOM
Details
the amount of toluene removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 75° C. in 82 minutes
Duration
82 min
STIRRING
Type
STIRRING
Details
agitated at 75° C. for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
settled well at the end of the 60-minute 75° C. ride
WASH
Type
WASH
Details
The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene
WASH
Type
WASH
Details
Totals of 483.77 and 127.61 grams of mother liquor and wash liquor
CUSTOM
Type
CUSTOM
Details
were recovered
CUSTOM
Type
CUSTOM
Details
after drying for 8 hours at 80°-90° C. and under full vacuum
Duration
8 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 580.68 g
YIELD: PERCENTYIELD 91.64%
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)[O-])C.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 67.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874614

Procedure details

Using the apparatus of the above Comparative Example, a toluene solution of 2-(6-methoxy-2-naphthyl)propionic acid (580.68 grams, 18.11 wt % solids, 91.64% S-enantiomer) was prepared from a sample of high chiral purity (S)-2-(6-methoxy-2-naphthyl)propionic acid, and racemic 2-(6-methoxy-2-naphthyl)propionic acid. The solution was heated to 85° C. Totals of 27.59 grams of 49.22 wt % NaOH and 7.822 grams of water were added. Two clear liquid phases were obtained. Water was stripped to 94.0° C. in 285 minutes. The total amount of water collected during the strip was 21.36 grams and the amount of toluene removed was 1.83 grams. The batch was agitated at 93.6°-94.0° C. for 15 minutes and cooled to 75° C. in 82 minutes and agitated at 75° C. for 60 minutes. Solids in the slurry settled well at the end of the 60-minute 75° C. ride. The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene. Totals of 483.77 and 127.61 grams of mother liquor and wash liquor were recovered, respectively. The wet centrifuge cake weighed 75.02 grams which after drying for 8 hours at 80°-90° C. and under full vacuum yielded 67.29 grams of anhydrous sodium (S)-2-(6-methoxy-2-naphthyl)propionate. Chiral purities for the product and the mother liquor were found by analysis to be 99.03% S-enantiomer and 80.28% S-enantiomer, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.822 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([C@H:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([CH:37]([CH3:41])[C:38]([OH:40])=[O:39])[CH:31]=[CH:30]2.[OH-].[Na+:43]>O>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([CH:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([C@H:37]([CH3:41])[C:38]([O-:40])=[O:39])[CH:31]=[CH:30]2.[Na+:43] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.822 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The batch was agitated at 93.6°-94.0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two clear liquid phases were obtained
CUSTOM
Type
CUSTOM
Details
The total amount of water collected during the strip
CUSTOM
Type
CUSTOM
Details
the amount of toluene removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 75° C. in 82 minutes
Duration
82 min
STIRRING
Type
STIRRING
Details
agitated at 75° C. for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
settled well at the end of the 60-minute 75° C. ride
WASH
Type
WASH
Details
The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene
WASH
Type
WASH
Details
Totals of 483.77 and 127.61 grams of mother liquor and wash liquor
CUSTOM
Type
CUSTOM
Details
were recovered
CUSTOM
Type
CUSTOM
Details
after drying for 8 hours at 80°-90° C. and under full vacuum
Duration
8 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 580.68 g
YIELD: PERCENTYIELD 91.64%
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)[O-])C.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 67.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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